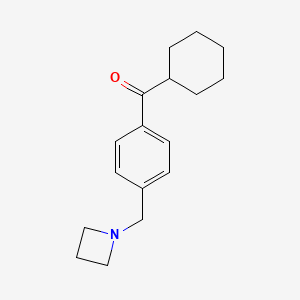

4-(Azetidinomethyl)phenyl cyclohexyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

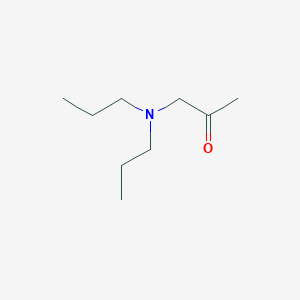

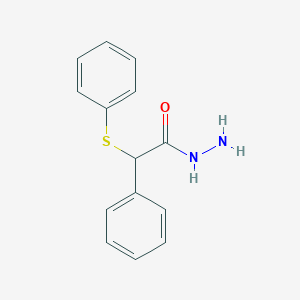

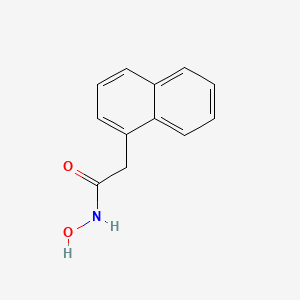

4-(Azetidinomethyl)phenyl cyclohexyl ketone (4-AMPCK) is a cyclic ketone compound that has been studied for its potential applications in various scientific fields. It possesses a unique structure, which consists of a cyclohexyl ring, an azetidine ring, and a phenyl ring, all fused together by a methylene group. Its chemical properties and structure make it a versatile compound that can be used in a variety of research applications.

科学的研究の応用

Asymmetric Epoxidation Catalysts

Ketones containing N-aryl-substituted oxazolidinones, similar in structure to the requested compound, have been prepared and investigated for their epoxidation capabilities of various olefins. These studies have shown that the introduction of electron-withdrawing groups onto the N-phenyl group of the catalyst can enhance the attractive interaction between the olefin's phenyl group and the oxazolidinone of the catalyst. This interaction facilitates the epoxidation process, making such ketones viable candidates for practical applications in asymmetric epoxidation reactions (Shu et al., 2003).

Synthesis of α-Amino-α‘-diazomethyl Ketones

Research into the synthesis of α-amino-α‘-diazomethyl ketones through the ring opening of substituted cyclopropanones with alkyl azides has shown promising results. This process involves the generation of N-substituted 3-azetidinones, indicating the potential for creating diverse organic compounds with significant synthetic value. The versatility of this method allows for the creation of compounds that could serve as intermediates in various chemical synthesis processes (Desai & Aubé, 2000).

Iron-Catalyzed Acyl Migration

Tertiary α-azidyl phenyl ketones can undergo transformation into enamides when treated with iron bromide at elevated temperatures. This reaction showcases an innovative approach towards the synthesis of enamides and isoquinolones, highlighting the chemical versatility and potential applications of ketone-based compounds in organic synthesis (Yang et al., 2018).

Photochemical Reactions

The photochemical reaction of cyclohexyl phenyl ketone within lyotropic liquid crystals formed by chiral ionic liquids has been investigated, demonstrating the potential for enantioselective photochemical reactions. This research suggests the utility of cyclohexyl phenyl ketone derivatives in facilitating selective chemical transformations under light irradiation, opening up new avenues for chiral synthesis and photochemistry (Yang et al., 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h7-10,15H,1-6,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEKLDPISHKODV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642833 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidinomethyl)phenyl cyclohexyl ketone | |

CAS RN |

898757-16-9 |

Source

|

| Record name | [4-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)

![4-Chloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B1346463.png)